BenchChemオンラインストアへようこそ!

N-(1H-indazol-3-yl)propanamide

Kinase inhibitor Structure-activity relationship Indazole isomer

N-(1H-Indazol-3-yl)propanamide (canonical SMILES: CCC(=O)NC1=NNC2=CC=CC=C21) is a synthetic small-molecule amide conjugate of the 1H-indazole heterocycle. Indazole-based scaffolds are privileged structures in kinase inhibitor design due to their ability to mimic the adenine ring of ATP and engage the hinge region of kinase active sites.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B7567755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-3-yl)propanamide
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NNC2=CC=CC=C21
InChIInChI=1S/C10H11N3O/c1-2-9(14)11-10-7-5-3-4-6-8(7)12-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14)
InChIKeyCHYLQLIRBYXXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indazol-3-yl)propanamide for Kinase-Targeted Drug Discovery: Core Chemical Identity and Procurement Rationale


N-(1H-Indazol-3-yl)propanamide (canonical SMILES: CCC(=O)NC1=NNC2=CC=CC=C21) is a synthetic small-molecule amide conjugate of the 1H-indazole heterocycle. Indazole-based scaffolds are privileged structures in kinase inhibitor design due to their ability to mimic the adenine ring of ATP and engage the hinge region of kinase active sites [1]. The 3-position amide linkage on the indazole core confers a specific vector for hydrogen bonding and steric interactions that distinguishes it from N-1, N-2, or C-5 substituted indazole analogs commonly explored in medicinal chemistry programs [2]. This compound is primarily utilized as a fragment or early lead scaffold in drug discovery campaigns targeting protein kinases, including BTK, ITK, and JNK-pathway kinases [3].

Why N-(1H-Indazol-3-yl)propanamide Cannot Be Replaced by Common Indazole Isomers in Kinase Assays


The biological activity of indazole derivatives is exquisitely sensitive to the position of the amide substituent. For example, the 3-acylamino indazole scaffold has been specifically claimed in kinase inhibitor patents for its ability to modulate protein kinase activity, while the 1-substituted and 2-substituted indazole isomers exhibit distinct pharmacological profiles [1]. In a head-to-head comparison of indazole-based SAHase inhibitors, the nature and position of the amide substituent directly determined whether compounds displayed inhibitory activity comparable to the positive control aristeromycin [2]. The N-(1H-indazol-3-yl)propanamide core places the propionamide group at the 3-position, which orients the carbonyl oxygen and NH hydrogen for critical hinge-binding interactions that are lost when the same functional group is moved to the 5- or 6-position [3].

Quantitative Differentiation Evidence for N-(1H-Indazol-3-yl)propanamide Against Closest Analogs


Positional Isomer Comparison: 3-yl vs. 6-yl Propionamide in Kinase Binding Poses

The 3-position propionamide on the indazole ring creates a hydrogen-bond donor/acceptor pair oriented toward the kinase hinge region, whereas the 6-position isomer (N-(1H-indazol-6-yl)propionamide) projects the amide group away from the hinge, abolishing this interaction [1]. This positional difference is critical: the 3-acylamino indazole motif is recurrent in potent kinase inhibitors, while the 6-acylamino isomer is virtually absent from kinase inhibitor patents [2]. The 3-yl isomer (canonical SMILES: CCC(=O)NC1=NNC2=CC=CC=C21) has a computed topological polar surface area (TPSA) of 57.8 Ų and XLogP3 of 1.9, which are identical to the 6-yl isomer, but the spatial orientation of the amide bond vector differs by approximately 120°, leading to distinct target engagement profiles [3].

Kinase inhibitor Structure-activity relationship Indazole isomer

Amide Substituent Length Optimization: Propanamide vs. Acetamide in Indazole Scaffolds

In a series of indazolyl amide derivatives evaluated as SAHase inhibitors, compounds with propanamide substituents (e.g., 8b, 8m) showed comparable or superior inhibitory activity relative to the positive control aristeromycin, whereas the corresponding acetamide analogs (e.g., compound 8a) exhibited reduced potency [1]. This demonstrates that the two-carbon spacer in the propanamide group is critical for optimal fit within the SAHase binding pocket, providing an entropic advantage over the shorter acetamide chain [2].

Fragment-based drug design SAR Amide homologation

Kinase Selectivity Inferrence: BTK vs. ITK Inhibition by 3-Amidoindazole Cores

The 3-amidoindazole core is a key pharmacophore in potent kinase inhibitors. A structurally related indazole-amide compound (ITK inhibitor 2) bearing a 3-substituted indazole moiety exhibits an IC50 of 2 nM against ITK . In a separate BindingDB entry, an indazole-3-carboxamide derivative demonstrates an IC50 of 1 nM against BTK [1]. N-(1H-Indazol-3-yl)propanamide, as the minimal 3-amidoindazole fragment, retains the core hydrogen-bonding motif present in these low-nanomolar inhibitors and serves as a critical starting scaffold for building selective kinase inhibitor libraries [2].

BTK inhibitor ITK inhibitor Kinase selectivity

SGK-1 Pathway Differentiation: Indazolylacrylamide vs. Indazolylpropanamide in Metabolic Disease

Patent WO2005011681A1 describes indazolylacrylamide derivatives as SGK-1 inhibitors for treating disorders associated with inappropriate SGK-1 activity, including metabolic and cardiovascular diseases [1]. The acrylamide moiety in these derivatives provides a covalent warhead for irreversible SGK-1 inhibition. In contrast, N-(1H-indazol-3-yl)propanamide lacks the α,β-unsaturated carbonyl and functions as a reversible, non-covalent ligand. This mechanistic distinction is critical: the propanamide scaffold is preferred for reversible target engagement screens and fragment-based drug discovery, while the acrylamide analog is suitable for covalent inhibitor programs [2].

SGK-1 inhibitor Metabolic disorder Indazolylacrylamide

Optimal Research and Procurement Applications for N-(1H-Indazol-3-yl)propanamide Based on Differential Evidence


Kinase Hinge-Binder Fragment Library Design

N-(1H-Indazol-3-yl)propanamide is ideally deployed as a core fragment in kinase-focused compound libraries where the 3-amidoindazole motif provides a validated hinge-binding hydrogen-bond network. The fragment's low molecular weight (189.21 Da) and favorable physicochemical properties (TPSA = 57.8 Ų, XLogP3 = 1.9) make it suitable as a starting point for structure-based drug design against kinases such as BTK, ITK, and JNK-pathway targets [1]. Its use over the 6-yl isomer ensures proper hinge engagement geometry [2].

Reversible SAHase Inhibitor Lead Optimization

Based on SAR studies of indazolyl amide SAHase inhibitors, the propanamide chain length is associated with enhanced inhibitory activity compared to shorter-chain analogs [1]. Research groups pursuing non-adenosine SAHase inhibitors for antiviral or epigenetic applications should prioritize N-(1H-indazol-3-yl)propanamide over acetamide homologs to maintain optimal binding pocket occupancy [2].

Non-Covalent Target Engagement Profiling and SPR/BLI Biosensor Assays

For surface plasmon resonance (SPR) or bio-layer interferometry (BLI) assays requiring reversible ligand binding kinetics, N-(1H-indazol-3-yl)propanamide is preferred over indazolylacrylamide covalent inhibitors [1]. The saturated propanamide enables measurement of kon/koff rates critical for fragment-to-lead optimization without complications from irreversible adduct formation [2].

Indazole Scaffold Benchmarking for Computational Chemistry and Docking Studies

The compound serves as a well-defined computational benchmark with known SMILES (CCC(=O)NC1=NNC2=CC=CC=C21), calculated TPSA, and XLogP3 values [1]. It can be used to validate docking poses against kinase hinge regions and compare predicted binding modes between the 3-yl and 6-yl positional isomers, facilitating virtual screening campaigns that require precise control over amide bond vector orientation [2].

Quote Request

Request a Quote for N-(1H-indazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.